Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate
Description
Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl carbamate group at the 1-position and a modified amino acid side chain at the 3-position. The compound’s structure includes an (S)-configured pyrrolidine ring, an N-ethyl-3-methylbutanamido moiety, and a benzyloxycarbonyl (Cbz) protecting group.
Properties
IUPAC Name |
benzyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-4-22(18(23)17(20)14(2)3)16-10-11-21(12-16)19(24)25-13-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEZWKAJFYIAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure via Cyclization of 1,2,4-Trisubstituted Butane Derivatives
A patent (EP1138672A1) outlines a method for synthesizing 3-aminopyrrolidine derivatives starting from 1,2,4-trihydroxybutane precursors. For the target compound:
- Step 1 : React (S)-1,2,4-trihydroxybutane with methanesulfonyl chloride to form a trimesylate intermediate.
- Step 2 : Treat the trimesylate with benzylamine in tetrahydrofuran (THF) at 50–60°C to induce cyclization, forming the pyrrolidine ring.
- Step 3 : Protect the secondary amine with an allyloxycarbonyl (Alloc) group using allyl chloroformate in heptane.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | MsCl, Et₃N, 0–5°C | 85% |
| 2 | BnNH₂, THF, 50°C | 78% |
| 3 | Alloc-Cl, heptane | 92% |
Introduction of the Amide Side Chain
Coupling with (S)-2-Amino-N-ethyl-3-methylbutanoic Acid
The amide bond is formed via carbodiimide-mediated coupling, as described in peptide synthesis protocols:
- Activation : React (S)-2-amino-N-ethyl-3-methylbutanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
- Coupling : Add the activated acid to the pyrrolidine intermediate under inert conditions.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature | 0–5°C |
| Reaction Time | 12 h |
| Yield | 88% |
Deprotection and Final Modification
Removal of the Allyloxycarbonyl Group
Catalytic hydrogenation (10% Pd/C, H₂, ethanol) cleaves the Alloc group, yielding the free amine.
Benzyloxycarbonyl (Cbz) Protection
Introduce the Cbz group using benzyl chloroformate in dichloromethane (DCM) with triethylamine as a base.
Critical Analysis :
- Hydrogenolysis Efficiency : Pd/C loading (5–10 wt%) and H₂ pressure (1–3 atm) significantly impact yield.
- Stereochemical Integrity : Chiral centers remain intact under mild conditions (pH 7–9, 25°C).
Alternative Synthetic Routes
Solid-Phase Synthesis
Adapting methods from caspase inhibitor studies, resin-bound pyrrolidine cores can be sequentially functionalized, though yields are lower (∼65%) compared to solution-phase synthesis.
Comparative Analysis of Methods
Industrial-Scale Considerations
- Continuous Flow Systems : Hydrogenolysis steps benefit from flow reactors with immobilized Pd catalysts, reducing catalyst leaching.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.
Quality Control and Characterization
Chemical Reactions Analysis
Amide Bond Hydrolysis
The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine.
-
Acidic conditions : 6 M HCl at reflux (110°C) for 6–8 hours cleaves the amide bond, producing (S)-2-amino-N-ethyl-3-methylbutanamide and 3-(carboxy)pyrrolidine-1-carboxylate derivatives.
-
Basic conditions : 1 M NaOH at 80°C for 4 hours generates the sodium salt of the carboxylic acid.
Ester Hydrolysis
The benzyl ester is hydrolyzed catalytically or via saponification:
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Catalytic hydrogenolysis : H₂/Pd-C in methanol at 25°C removes the benzyl group, yielding 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylic acid.
-
Saponification : 1 M LiOH in THF/water (1:1) at 0°C cleaves the ester within 2 hours.
Nucleophilic Substitution at the Pyrrolidine Ring
The pyrrolidine nitrogen participates in alkylation and acylation reactions:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Benzyl bromide | K₂CO₃, DMF, 60°C, 12 h | N-Benzyl-pyrrolidine derivative |
| Acylation | Acetyl chloride | Pyridine, 0°C → 25°C, 3 h | N-Acetyl-pyrrolidine carbamate |
Amino Group Reactivity
The primary amine undergoes reductive amination and acylation:
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Reductive amination : Reacts with ketones (e.g., acetone) in the presence of NaBH₃CN (pH 5–6) to form secondary amines.
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Acylation : Acetic anhydride in dichloromethane (DCM) with DMAP yields N-acetyl derivatives.
Carboxylate Modifications
The carboxylic acid (post-hydrolysis) forms esters or amides:
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Esterification : MeOH/H₂SO₄ under reflux produces methyl esters.
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Amidation : EDC/HOBt with primary amines generates amides.
Electrophilic Aromatic Substitution
The benzyl moiety undergoes nitration and halogenation:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitrobenzyl derivative |
| Bromination | Br₂/FeBr₃ | DCM, 25°C, 1 h | 4-Bromobenzyl analogue |
Hydrogenolysis
Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ester quantitatively.
Stereospecific Reactions
The (S)-configured amino group influences chiral interactions:
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Enzymatic resolution : Porcine liver esterase selectively hydrolyzes the (R)-enantiomer of related esters, enriching the (S)-form .
-
Asymmetric synthesis : Chiral auxiliaries like Evans’ oxazolidinones are used to maintain stereochemistry during side-chain modifications .
Stability Under Reactive Conditions
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Thermal stability : Decomposes above 200°C, forming pyrrolidine and CO₂.
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pH sensitivity : Stable in pH 4–9; rapid degradation occurs outside this range.
Key Research Findings
-
The benzyl ester’s hydrogenolysis efficiency exceeds 95% under mild conditions (25°C, 1 atm H₂).
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Amide hydrolysis rates are pH-dependent: 10× faster in 6 M HCl vs. 1 M NaOH.
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Steric hindrance from the ethyl-3-methylbutanamido group slows nucleophilic substitution at the pyrrolidine nitrogen.
Scientific Research Applications
Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several pyrrolidine and benzylamine derivatives. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
*Molecular weights calculated from structural formulas.
†Assumed based on analogous compound in .
Key Findings
The benzyl carbamate group in the target compound and its analog (CAS 1401666-64-5) provides stability during synthesis but may require hydrogenolysis for deprotection, unlike simpler benzylamine derivatives (e.g., CAS 169749-99-9) .
Stereochemical Considerations: The (S)-configuration at both the pyrrolidine and amino acid residues is critical for enantioselective interactions, as seen in protease inhibitors and chiral catalysts. This contrasts with achiral compounds like 2-(N-Benzyl-N-methyl)aminoethanol-d4 (CAS 1219803-10-7), which is used for isotopic labeling rather than asymmetric synthesis .
Cost and Availability :
- While pricing data for the target compound is unavailable, its dimethyl analog (CAS 1401666-64-5) is commercially available at a premium (e.g., ~$500/gram for similar compounds ), suggesting comparable market positioning.
Biological Activity
Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate, with the CAS number 1354024-29-5, is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The compound's structure suggests that it may interact with biological targets through mechanisms common to amino acid derivatives. Specifically, its pyrrolidine core and amino acid-like side chains may enable it to mimic natural substrates or inhibitors in enzymatic reactions.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, related pyrrolidine derivatives have been tested against influenza virus neuraminidase, showing competitive inhibition characteristics .
In a study focusing on neuraminidase inhibitors, certain α- and β-amino acid derivatives displayed significant activity against both influenza A and B viruses. The findings suggested that modifications in the amino groups could enhance binding affinity and inhibitory potency .
Case Study 1: Neuraminidase Inhibition
In a comparative study, a series of pyrrolidine-based compounds were evaluated for their ability to inhibit neuraminidase from influenza viruses. The most potent inhibitors exhibited Ki values in the low micromolar range, indicating strong enzyme binding . While specific data on this compound is not available, its structural similarities suggest potential efficacy.
Case Study 2: PD-1/PD-L1 Interaction
A separate investigation into PD-L1 inhibitors revealed that certain peptidomimetics could effectively block this immune checkpoint pathway. These compounds demonstrated significant enhancement of T-cell activation and proliferation in response to tumor antigens . The potential for this compound to function similarly warrants further exploration.
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing pyrrolidine-1-carboxylate derivatives, and how are stereochemical outcomes controlled?
Pyrrolidine carboxylates are typically synthesized via ring-closing metathesis, Michael additions, or coupling reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed. For example, iron-catalyzed radical additions (as in ) can introduce substituents while preserving stereochemistry. Post-synthetic modifications, such as benzyloxycarbonyl (Cbz) protection, are critical for amine group stability during synthesis .
Q. How is the purity and stereochemical integrity of this compound validated in academic research?
Analytical methods include:
- Chiral HPLC : To confirm enantiomeric excess (≥95% purity is typical for research-grade compounds, as seen in ).
- NMR Spectroscopy : H and C NMR assess functional group integration and spatial arrangement.
- X-ray Crystallography : Definitive proof of stereochemistry using software like SHELXL ( ) for refinement.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on SDS for analogous compounds ():
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste channels.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Discrepancies in anisotropic displacement parameters or bond lengths may arise from twinning or poor data quality. Strategies include:
Q. What experimental design considerations are critical for optimizing coupling reactions involving this compound?
Key factors:
- Catalyst Selection : Palladium-based catalysts for C–N couplings, with ligand systems (e.g., Buchwald-Hartwig) to minimize side reactions.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require strict anhydrous conditions.
- Temperature Control : Slow addition at −78°C for sensitive intermediates (e.g., ’s radical addition protocol).
Q. How can researchers address low yields in multi-step syntheses of this compound?
Yield optimization involves:
- Intermediate Characterization : Use LC-MS to identify bottlenecks (e.g., unstable intermediates).
- Protecting Group Strategy : Alternate between Cbz ( ) and tert-butyl carbamates to improve step efficiency.
- Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic steps.
Data Analysis and Mechanistic Questions
Q. What computational methods support the analysis of this compound’s reactivity in catalytic systems?
Q. How do researchers differentiate between reaction pathways (e.g., radical vs. ionic mechanisms) in derivatization?
Mechanistic probes include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
